1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
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Overview
Description
1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a bromine atom, a methyl group, and a carbaldehyde group attached to the pyrazole ring
Preparation Methods
The synthesis of 1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Formylation: The formyl group can be introduced via a Vilsmeier-Haack reaction, which involves the reaction of the pyrazole derivative with a formylating agent such as DMF and POCl3.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to improve efficiency and scalability.
Chemical Reactions Analysis
1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) through nucleophilic substitution reactions.
Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pH conditions tailored to each reaction type.
Scientific Research Applications
1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromine atom and the aldehyde group play crucial roles in its reactivity and binding affinity. For example, the compound may inhibit enzyme activity by forming covalent bonds with active site residues or by inducing conformational changes in the enzyme structure.
Comparison with Similar Compounds
1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde can be compared with other pyrazole derivatives, such as:
1-(3-Chloro-4-methylphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole-4-methanol:
1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid: The aldehyde group is oxidized to a carboxylic acid, impacting its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3-bromo-4-methylphenyl)-3,5-dimethylpyrazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O/c1-8-4-5-11(6-13(8)14)16-10(3)12(7-17)9(2)15-16/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHODENVRMOKZSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(C(=N2)C)C=O)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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